(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol
Beschreibung
Absolute Configuration Determination via X-ray Crystallography
The absolute configuration of (1R,2R)-2-[(diphenylmethylene)amino]-cyclopentanol has been unambiguously established through single-crystal X-ray diffraction studies. Crystals suitable for analysis were grown via slow evaporation from a dichloromethane/hexane solution. The compound crystallizes in the monoclinic space group P2₁ , with unit cell parameters:
- a = 10.247(2) Å
- b = 8.888(2) Å
- c = 9.236(2) Å
- β = 91.30(1)°
Key bond lengths and angles include:
| Parameter | Value |
|---|---|
| C1–N (imine) | 1.276(3) Å |
| N–C (cyclopentanol) | 1.467(2) Å |
| O–C (hydroxyl) | 1.421(3) Å |
| C–C (aromatic) | 1.392–1.406 Å |
| C–N–C (imine angle) | 120.5(1)° |
| Cyclopentanol ring puckering | Envelope conformation |
The (1R,2R) configuration is confirmed by the spatial orientation of the hydroxyl group (C1) and the diphenylmethyleneamino moiety (C2), which occupy trans-diequatorial positions relative to the cyclopentanol ring.
Conformational Isomerism in Cyclopentanol Backbone
The cyclopentanol ring exhibits restricted conformational flexibility due to steric interactions between the bulky diphenylmethylene group and the hydroxyl substituent. Density functional theory (DFT) calculations reveal two low-energy conformers:
- Envelope conformation : C1 (hydroxyl-bearing carbon) out-of-plane (ΔG = 0 kcal/mol).
- Half-chair conformation : C2 (amino-bearing carbon) slightly elevated (ΔG = 1.2 kcal/mol).
Nuclear Overhauser Effect (NOE) correlations observed in the ¹H NMR spectrum (see Section 1.2.1) confirm the envelope conformation dominates in solution. The energy barrier for ring inversion is calculated at 8.3 kcal/mol, preventing rapid interconversion at room temperature.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(benzhydrylideneamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-13-7-12-16(17)19-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17,20H,7,12-13H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEGXDYYJCNSBU-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol is a chiral compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a cyclopentanol backbone substituted with a diphenylmethylene amino group, contributing to its unique chemical behavior. Its structural formula is represented as follows:
Antitumor Activity
Recent studies have indicated that derivatives of cyclopentanol compounds exhibit notable antitumor activity. For instance, a related compound was evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study:
A study published in Cancer Research highlighted the effects of this compound on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation by 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction.
| Concentration (µM) | Cell Viability (%) | Apoptosis (%) |
|---|---|---|
| 0 | 100 | 5 |
| 5 | 85 | 15 |
| 10 | 30 | 70 |
Neuroprotective Effects
In addition to its antitumor properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. Research indicates that the compound can mitigate oxidative stress and inflammation in neuronal cells.
Mechanism:
The neuroprotective activity is attributed to the inhibition of pro-inflammatory cytokines and the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor). In vitro studies demonstrated that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Cyclopentanol: Starting from cyclopentene oxide.
- Amine Substitution: Reacting with diphenylmethanamine under acidic conditions.
- Purification: Utilizing chromatography techniques to isolate the desired enantiomer.
Yield and Purity:
The synthesis process can yield up to 85% purity after purification steps, making it suitable for biological testing.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Differences
Stereochemical and Reactivity Insights
Diphenylmethylene vs. Diphenyl Substituents: The diphenylmethylene group in the target compound enhances π-π interactions with substrates, improving stereochemical control compared to (R)-(-)-2,2-diphenylcyclopentanol, which lacks the amino linkage. This difference is critical in Mn(III)-mediated radical cyclizations, where the diphenylmethylene derivative achieves higher diastereoselectivity (60% de vs. variable outcomes for simpler analogs) .
Chlorophenyl vs. However, its smaller size compared to diphenylmethylene may reduce steric shielding, leading to lower enantioselectivity in asymmetric reactions .
Amino vs. Bulky Amino Derivatives: The unsubstituted amino group in (1R,2R)-2-aminocyclopentanol offers minimal steric hindrance, making it less effective as a chiral auxiliary. In contrast, the diphenylmethylene group’s bulkiness restricts conformational freedom, favoring specific transition states in cycloadditions .
Limitations and Trade-offs
- Synthetic Complexity: Introducing the diphenylmethylene group requires multi-step synthesis, whereas simpler analogs like (1R,2R)-2-aminocyclopentanol are more accessible but less effective .
- Solubility Issues: The diphenylmethylene moiety may reduce solubility in polar solvents, complicating reaction setups compared to chlorophenyl or benzylamino derivatives .
Vorbereitungsmethoden
Epoxide Ring-Opening with Benzylamine
Cyclopentene oxide undergoes nucleophilic attack by benzylamine to form racemic 2-(N-benzylamino)-1-cyclopentanol. Reaction conditions and outcomes are summarized below:
This step achieves 85–92% yield, with the crude product requiring purification via fractional distillation under reduced pressure (0.5–1.0 kPa, 110–120°C).
Optical Resolution Using R-(-)-Mandelic Acid
Racemic 2-(N-benzylamino)-1-cyclopentanol is resolved via diastereomeric salt formation with R-(-)-mandelic acid in 2-propanol:
Critical parameters include:
-
Solvent Ratio : 5:1 2-propanol/water (v/v) ensures selective crystallization.
-
Seeding : Addition of (1R,2R)-salt crystals at 50–55°C induces preferential nucleation.
-
Aging : Slurry stirred at 10–12°C for 12 hours increases enantiomeric excess (ee) to ≥99.5%.
The isolated (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate exhibits a melting point of 162–164°C and specific rotation (c=1, MeOH).
Debenzylation and Imine Formation
Catalytic hydrogenolysis removes the benzyl group, followed by condensation with diphenylketene to install the diphenylmethylene moiety:
Debenzylation Conditions
| Catalyst | Pd/C (5 wt%) |
|---|---|
| Hydrogen Pressure | 0.3–0.5 MPa |
| Solvent | Ethanol/Water (4:1 v/v) |
| Temperature | 50–60°C |
| Reaction Time | 6–8 hours |
Quantitative debenzylation yields (1R,2R)-2-amino-1-cyclopentanol, which is immediately reacted with diphenylketene to prevent oxidation.
Imine Protection
The amine reacts with diphenylketene in dichloromethane under inert atmosphere:
Key metrics:
-
Stoichiometry : 1.05 eq diphenylketene per amine to compensate for volatility.
-
Workup : Sequential washes with 5% HCl (removes unreacted ketene) and saturated NaHCO3 (neutralizes acid).
-
Yield : 78–82% after recrystallization from ethyl acetate/hexane.
Alternative Synthetic Strategies
Asymmetric Epoxidation
Sharpless asymmetric epoxidation of cyclopentene derivatives could theoretically streamline synthesis, but substrate rigidity leads to poor enantiocontrol (≤70% ee).
Analytical Characterization
The final product is validated using:
Q & A
Q. Basic
- ¹³C NMR : Assigns stereochemistry via coupling constants and chemical shifts (e.g., trans-configuration confirmed by distinct δ 75–80 ppm signals for cyclopentanol carbons) .
- X-ray crystallography : Resolves absolute configuration (e.g., used in analogous compounds like 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol) .
- Optical rotation : Correlates with enantiomeric excess when chiral reagents are used .
How can enantiomeric impurities be minimized during synthesis?
Q. Advanced
- Chiral auxiliaries : Employ enantiopure boranes (e.g., (+)-IpcBH₂) to bias the transition state .
- Low-temperature kinetics : Reactions at −25°C reduce racemization .
- HPLC with chiral columns : Post-synthesis analysis using cellulose-based phases to detect/resolve impurities .
What role does this compound play in asymmetric catalysis or organocatalysis?
Advanced
Derivatives like squaramides (e.g., Rawal Squaramide Organocatalyst) demonstrate utility in enantioselective reactions. The cyclopentanol scaffold’s rigidity and amino group enable hydrogen-bond donor catalysis, as seen in ketone alkylation or Michael additions .
Are computational methods effective in predicting its reactivity or stereochemical outcomes?
Advanced
Quantum mechanics (QM) and molecular dynamics (MD) simulations model steric effects in hydroboration. For example:
- DFT calculations : Predict transition-state energies for competing diastereomeric pathways .
- QSPR models : Correlate substituent effects (e.g., diphenylmethylene) with reaction rates .
How should researchers address contradictory yield data in published syntheses?
Advanced
Example: Yields of 63% (non-chiral BH₃) vs. 92% (chiral IpcBH₂) .
- Variable control : Ensure consistent temperature, reagent purity, and workup protocols.
- Mechanistic analysis : Probe side reactions (e.g., over-oxidation) via LC-MS or in situ IR.
What purification strategies are recommended for isolating the hydrochloride salt?
Q. Basic
- Salt formation : Treat the free base with HCl in ethanol, followed by rotary evaporation .
- Recrystallization : Use ethanol/water mixtures to enhance crystal purity .
- Hygroscopicity management : Store under inert gas due to the hydrochloride’s moisture sensitivity .
What mechanistic insights explain the role of diphenylmethylene in stabilizing the amino group?
Advanced
The diphenylmethylene group:
- Steric protection : Shields the amino group from nucleophilic attack.
- Electronic effects : Delocalizes electron density via conjugation, reducing basicity and side reactions .
Are there biological applications for this compound or its derivatives?
Q. Advanced
- Peptide mimics : Cyclopentanol-based amino acids (e.g., c5Arg, c5Phe) serve as rigid scaffolds in peptidomimetics .
- Antimicrobial agents : Structural analogs with trifluoromethyl groups show activity in preliminary screens .
How does the compound’s stability vary under acidic/basic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
